L-Thyronine-13C6

Description

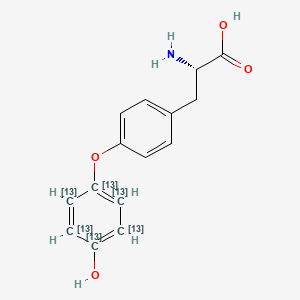

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyphenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19)/t14-/m0/s1/i3+1,4+1,7+1,8+1,11+1,13+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCIOUWDFWQUBT-SGTQFYLWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Principles of Stable Isotope Tracer Methodologies

Stable isotope tracer methodologies are foundational to modern metabolic research, providing a means to track the fate of molecules within a biological system without the use of radioactivity. musechem.com The core principle involves the incorporation of a stable, heavier isotope of an element, such as Carbon-13 (¹³C), into a molecule of interest. This "labeled" molecule is chemically identical to its natural counterpart but can be distinguished based on its slightly higher mass.

When a stable isotope-labeled tracer like L-Thyronine-¹³C₆ is introduced into a biological system, it follows the same metabolic pathways as the endogenous, unlabeled compound. Researchers can then use highly sensitive analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to detect and quantify the labeled compound and its metabolites. nih.gov Mass spectrometry separates ions based on their mass-to-charge ratio, allowing for the clear differentiation between the ¹³C-labeled and the natural ¹²C-containing molecules. This enables the precise measurement of rates of production, conversion, and clearance of hormones and their metabolites.

Synthesis and Isotopic Labeling Strategies for L Thyronine 13c6

Chemical Synthesis Pathways for Carbon-13 Enrichment within Thyronine Structures

Several strategies are employed to introduce ¹³C isotopes into the thyronine framework. These methods often build upon established synthetic routes for unlabeled thyronines and iodothyronines, adapting them to utilize ¹³C-enriched precursors.

Derivatization from L-Tyrosine-13C6 Precursors

L-Tyrosine is a fundamental amino acid precursor for the biosynthesis of thyroid hormones and their metabolites, including thyronine. Utilizing L-Tyrosine-13C6 as a starting material allows for the incorporation of ¹³C atoms present in the tyrosine structure into the final thyronine molecule. L-Tyrosine-(phenyl-¹³C6), for instance, is commercially available with 99 atom % ¹³C isotopic purity, where the ¹³C atoms are located in the phenyl ring. sigmaaldrich.com This labeled tyrosine can then be subjected to a series of reactions, including coupling with a suitable phenol (B47542) derivative and subsequent modifications, to construct the diphenyl ether core of thyronine, carrying the ¹³C label from the tyrosine precursor. While specific detailed pathways for synthesizing L-Thyronine-¹³C6 directly from L-Tyrosine-¹³C6 are not extensively detailed in the search results, the general principle of using labeled tyrosine as a building block for labeled iodothyronines is established. sci-hub.seresearchgate.netnih.gov

Regioselective Labeling of Aromatic Rings (e.g., Tyrosine Ring-13C6)

Regioselective labeling ensures that the ¹³C isotopes are incorporated at specific, predetermined positions within the aromatic rings of the thyronine structure. For L-Thyronine-¹³C6, this typically involves labeling the carbon atoms within one or both of the phenyl rings. One approach involves starting with a ¹³C-labeled benzene (B151609) derivative, such as ¹³C6-bromo-benzene, and using this as a key building block in constructing the diphenyl ether linkage via reactions like the Chan-Lam coupling. eur.nlcolab.wsresearchgate.net This method allows for the synthesis of thyronine analogues with the ¹³C6 label specifically placed in one of the aromatic rings. For example, a synthesis route for ¹³C6-labeled thyroid hormone metabolites, including T0-¹³C6, utilized ¹³C6-bromo-benzene as a starting material. eur.nlcolab.wsresearchgate.net

Integration of Multi-Isotope Labels (e.g., 13C and 15N) in Iodothyronine Synthesis

In addition to single-isotope labeling with ¹³C, strategies exist for incorporating multiple stable isotopes, such as ¹³C and nitrogen-15 (B135050) (¹⁵N), into iodothyronines. While the focus here is on L-Thyronine-¹³C6 (T0-¹³C6), which lacks iodine, the synthesis of multi-isotopically labeled iodothyronines like ¹³C9-¹⁵N-T4 and ¹³C9-¹⁵N-T2 illustrates the techniques used. These syntheses often start with ¹³C- and ¹⁵N-labeled L-tyrosine and involve protecting group strategies, iodination reactions, and diphenyl ether formation. researchgate.netnih.govtandfonline.com The incorporation of multiple isotopes provides even greater specificity and accuracy in mass spectrometry-based quantitative analysis, allowing for differentiation from endogenous compounds and correction for matrix effects.

Analytical Validation of Isotopic Purity and Enrichment in L-Thyronine-13C6

Ensuring the isotopic purity and enrichment level of this compound is critical for its accurate use as a tracer or internal standard in quantitative analysis. Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the primary analytical technique employed for this validation. researchgate.netbioscientifica.combioanalysis-zone.combioscientifica.comgoogle.comeur.nlresearchgate.netoup.com

LC-MS/MS methods allow for the separation of the labeled compound from any unlabeled or incorrectly labeled impurities based on their chromatographic properties, followed by detection and quantification based on their specific mass-to-charge ratios (m/z) and fragmentation patterns. The mass shift introduced by the ¹³C atoms allows for clear differentiation between the labeled and unlabeled species. For L-Thyronine-¹³C6, a mass shift of +6 Da compared to unlabeled L-thyronine would be expected due to the incorporation of six ¹³C atoms.

Validation procedures typically involve assessing parameters such as isotopic enrichment, chemical purity, and the absence of significant amounts of unlabeled or partially labeled variants. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the labeled molecule and verify the incorporation of the expected number of ¹³C atoms. nih.gov Chromatographic comparison to unlabeled standards is also used to confirm the identity and purity of the synthesized labeled compound. nih.gov

Studies validating LC-MS/MS methods for thyroid hormones and their metabolites, using ¹³C-labeled internal standards (such as ¹³C6-T4, ¹³C6-T3, and ¹³C6-3,3'T2), report high precision and accuracy, with low limits of quantification and good linearity over a broad concentration range. researchgate.netbioscientifica.combioanalysis-zone.combioscientifica.comeur.nlresearchgate.netoup.comnih.gov While specific validation data solely for this compound is less prevalent in the search results compared to iodinated thyronines, the general principles and techniques applied to other ¹³C6-labeled thyroid hormone metabolites are applicable.

Data from method validation studies using ¹³C-labeled internal standards for thyroid hormones demonstrate the reliability of LC-MS/MS for quantitative analysis. For example, a validated LC-MS/MS method for thyroid hormone metabolites showed intra-day precision typically below 5.9% and accuracy between 93.0% and 105.5% for various analytes. bioscientifica.com Calibration curves using ¹³C-labeled standards have shown good linearity with R² values typically above 0.99. bioanalysis-zone.comeur.nlnih.gov

Quantitative Mass Spectrometry for Thyronine Metabolites

Mass spectrometry is a powerful tool for the identification and quantification of molecules based on their mass-to-charge ratio. The use of L-Thyronine-¹³C₆ in conjunction with various mass spectrometric techniques enables sensitive and specific measurement of thyroid hormone metabolites.

LC-MS/MS is a widely used technique that combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. This hyphenated technique is particularly well-suited for the analysis of complex biological samples containing various thyroid hormones and their metabolites. The chromatographic separation step resolves different thyroid compounds, while the subsequent MS/MS analysis provides specific detection based on characteristic fragmentation patterns. The use of L-Thyronine-¹³C₆ as an internal standard in LC-MS/MS allows for the correction of variations that may occur during sample preparation, chromatographic separation, and ionization, leading to improved accuracy and precision in the quantification of endogenous thyronines. wikipedia.orgwikidata.orgwikipedia.orgfishersci.caontosight.aifishersci.ca

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for quantitative analysis, offering high accuracy and precision. wikipedia.orgfishersci.caontosight.aifishersci.ca In IDMS, a known amount of a stable isotope-labeled analog, such as L-Thyronine-¹³C₆, is added to the sample at an early stage of the analytical procedure. This labeled analog, which is chemically identical to the endogenous analyte but distinguishable by mass due to the isotopic enrichment, equilibrates with the endogenous compound. The ratio of the labeled to unlabeled compound is then measured by mass spectrometry. Since a precisely known amount of the labeled standard was added, the absolute amount of the endogenous analyte in the original sample can be accurately determined, compensating for any losses during sample processing. wikipedia.orgfishersci.caontosight.aifishersci.ca

Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is another mass spectrometric technique that has been explored for the analysis of thyroid hormones. wikipedia.org While LC-MS/MS and IDMS are more commonly cited in the context of quantitative analysis using isotope-labeled standards like L-Thyronine-¹³C₆ for thyroid hormones in biological fluids, MALDI-TOF MS can offer advantages in terms of high throughput analysis and the ability to analyze samples directly from a solid matrix. The application of L-Thyronine-¹³C₆ in MALDI-TOF MS for thyroid hormone analysis would likely involve its use as an internal standard to improve quantification and account for matrix effects inherent in this technique.

This compound as an Internal Standard in Robust Assays

The use of L-Thyronine-¹³C₆ as an internal standard is fundamental to developing robust and reliable assays for thyroid hormones and their metabolites. wikipedia.orgfishersci.caontosight.aiwikipedia.org As an internal standard, L-Thyronine-¹³C₆ mimics the chemical behavior of the endogenous, unlabeled thyronine throughout the analytical process, from sample preparation and extraction to chromatographic separation and mass spectrometric detection. Because it is isotopically distinct, its signal can be measured independently of the analyte's signal. By monitoring the recovery and signal intensity of the internal standard, variations introduced during sample handling, matrix effects, and instrument performance fluctuations can be corrected, thereby improving the accuracy, precision, and reproducibility of the quantitative measurements. wikipedia.orgfishersci.caontosight.aiwikipedia.org This is particularly important for accurate quantification of low-abundance metabolites or when analyzing complex biological matrices.

Methodological Validation and Performance Characteristics of this compound-Based Assays

Methodological validation is a critical step in establishing the reliability of analytical assays employing L-Thyronine-¹³C₆. Validation typically involves assessing several key performance characteristics, including accuracy, precision, sensitivity (limits of detection and quantification), specificity, linearity, and recovery. fishersci.caontosight.aifishersci.ca

Accuracy: Evaluated by analyzing samples with known concentrations of the analyte and comparing the measured values to the true values. The use of L-Thyronine-¹³C₆ as an internal standard is crucial for achieving high accuracy, especially in IDMS. wikipedia.orgfishersci.caontosight.aifishersci.ca

Precision: Assessed by analyzing replicate samples to determine the variability of the measurements. The internal standard helps to minimize variations caused by sample processing and instrument performance, contributing to improved precision. fishersci.caontosight.aifishersci.ca

Sensitivity: Determined by establishing the lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ). LC-MS/MS methods using L-Thyronine-¹³C₆ as an internal standard typically offer high sensitivity for thyroid hormones and their metabolites. wikipedia.orgwikidata.orgwikipedia.orgfishersci.caontosight.aifishersci.ca

Specificity: Confirmed by ensuring that the assay selectively measures the target analyte without interference from other compounds in the sample matrix. The combination of chromatographic separation and specific mass transitions in MS/MS, aided by the internal standard, provides high specificity. wikipedia.orgwikidata.orgwikipedia.orgfishersci.caontosight.aifishersci.ca

Linearity: Assessed by analyzing a series of samples with increasing concentrations of the analyte to ensure a linear relationship between the analyte concentration and the measured signal ratio (analyte to internal standard). fishersci.caontosight.aifishersci.ca

Recovery: Determined by spiking samples with known amounts of the analyte (and internal standard) before and after sample preparation to assess the efficiency of the extraction and processing steps. The internal standard helps to monitor and correct for incomplete recovery. wikipedia.orgfishersci.cafishersci.cafishersci.ca

Validation studies demonstrate that assays utilizing L-Thyronine-¹³C₆ as an internal standard exhibit excellent performance characteristics, making them suitable for accurate and reliable quantification of thyronine metabolites in various research and clinical applications. fishersci.caontosight.aifishersci.ca

Optimized Sample Preparation and Extraction Protocols for this compound Tracer Studies

Effective sample preparation and extraction protocols are essential for the successful application of L-Thyronine-¹³C₆ in tracer studies and quantitative analysis. The goal of these protocols is to isolate and concentrate the target analytes and the internal standard from complex biological matrices while minimizing interference and matrix effects. Common biological matrices include serum, plasma, urine, and tissue homogenates. wikipedia.orgfishersci.cafishersci.cafishersci.ca

Typical sample preparation steps may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). SPE is frequently employed due to its ability to selectively isolate analytes and remove interfering substances. wikipedia.orgfishersci.cafishersci.cafishersci.ca The choice of SPE sorbent and elution solvent is optimized based on the chemical properties of the thyronine metabolites and L-Thyronine-¹³C₆.

Rationale for Utilizing L Thyronine ¹³c₆ in Advanced Metabolic Investigations

The use of L-Thyronine-¹³C₆ offers several distinct advantages in the study of thyroid hormone metabolism, making it a valuable tool for advanced research. A primary rationale for its use is in pharmacokinetic studies, where it allows for the precise determination of the absorption, distribution, metabolism, and excretion of L-thyroxine (T4), the synthetic form of thyronine. By administering a tracer dose of ¹³C₆-labeled L-thyroxine, researchers can distinguish the administered dose from the patient's own endogenous or previously ingested thyroid hormone. nih.gov This is particularly crucial for accurately assessing how factors such as age, sex, and body weight influence drug metabolism. nih.gov

Furthermore, L-Thyronine-¹³C₆ serves as an ideal internal standard for quantitative analysis by LC-MS/MS. cerilliant.comthermofisher.cn Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation and analysis, which corrects for any loss or variation during the experimental process. This leads to highly accurate and precise measurements of thyroid hormone levels in biological samples. The non-radioactive nature of L-Thyronine-¹³C₆ also makes it safe for use in human subjects, including vulnerable populations, and simplifies the logistics of research by eliminating the need for specialized handling and disposal of radioactive materials.

Detailed Research Findings with L-Thyronine-¹³C₆

Recent studies have utilized L-Thyronine-¹³C₆ to gain deeper insights into the pharmacokinetics of levothyroxine. One such study investigated the effects of age, sex, and weight on levothyroxine metabolism in hypothyroid patients. The use of ¹³C₆-LT4 allowed for a single-dose pharmacokinetic study without interference from baseline levothyroxine levels. nih.gov

Below are interactive tables summarizing key pharmacokinetic parameters from this research.

| Parameter | Median Value |

|---|---|

| Oral Clearance (CL/F) | 0.712 L/h |

| Parameter | Median Value |

|---|---|

| Apparent Volume of Distribution (V/F) | 164.9 L |

| Parameter | Median Value |

|---|---|

| Time to Peak Concentration (Tmax) | 4 h |

| Parameter | Median Value |

|---|---|

| Dose-Normalized Peak Concentration (Cmax) | 7.5 ng/L/μg |

| Parameter | Median Value |

|---|---|

| Half-Life (t1/2) | 172.2 h |

The study found that body weight was a significant predictor for the oral clearance, apparent volume of distribution, and dose-normalized peak concentration of ¹³C₆-LT4. researchgate.net These findings support the practice of adjusting levothyroxine dosage based on a patient's weight. nih.gov

Applications in Thyroid Hormone Metabolism and Regulation Research

Elucidation of Deiodination Pathways Using L-Thyronine-¹³C6 Tracers

Deiodination is a key enzymatic process that activates or inactivates thyroid hormones by removing iodine atoms. L-Thyronine-¹³C6, along with other ¹³C-labeled thyroid hormone analogues, is indispensable for tracing these deiodination pathways and quantifying the activity of deiodinase enzymes.

Analysis of Reverse T3 (rT3) and Diiodothyronine (T2) Metabolic Routes

In addition to T3, T4 can also be converted by type 3 (D3) deiodinase into reverse T3 (rT3), an inactive metabolite. Further deiodination of T3 and rT3 leads to the formation of various diiodothyronines (T2s), such as 3,5-T2, 3,3'-T2, and 3',5'-T2. nih.gov L-Thyronine-¹³C6 and other ¹³C-labeled T2 and rT3 analogues, such as Reverse T3-¹³C6 and 3,3'-Diiodo-L-thyronine-¹³C6, are used to investigate the metabolic fates of rT3 and T2 isomers. nih.gov, nih.gov, medchemexpress.com, sigmaaldrich.com, nih.gov By tracking the metabolism of these labeled compounds, researchers can elucidate the specific deiodination steps involved in their degradation and the enzymes responsible. This helps to understand the complex network of deiodination pathways and their roles in regulating the levels of different iodothyronines. Studies have shown that rT3 is largely metabolized by outer ring deiodination, yielding 3,3'-T2. nih.gov Similarly, T3 undergoes inner ring deiodination to produce 3,3'-T2. nih.gov

Characterization of Thyroacetic Acid Metabolite Formation

Thyroid hormones can also undergo decarboxylation and oxidative deamination of their alanine (B10760859) side chain, leading to the formation of thyroacetic acid metabolites, such as Triiodothyroacetic acid (Triac) and Tetraiodothyroacetic acid (Tetrac). nih.gov, nih.gov The formation and metabolism of these acidic metabolites can be studied using ¹³C-labeled thyroacetic acids, which can be synthesized from labeled thyronine precursors like L-Thyronine-¹³C6. colab.ws, eur.nl These labeled metabolites serve as internal standards for quantifying endogenous thyroacetic acids and for tracing their metabolic routes, providing a more complete picture of thyroid hormone metabolism beyond deiodination. colab.ws, eur.nl, eur.nl

Quantitative Flux Analysis of Thyroid Hormone Homeostasis in Biological Systems

Quantitative flux analysis aims to determine the rates at which thyroid hormones are produced, converted, and cleared in living organisms or in isolated biological systems. The use of stable isotope-labeled tracers, including L-Thyronine-¹³C6 and other labeled iodothyronines, in combination with mass spectrometry, is essential for these studies. By administering a known amount of a labeled tracer and measuring the enrichment of the label in downstream metabolites over time, researchers can calculate metabolic flux rates. This allows for the quantitative assessment of thyroid hormone production by the thyroid gland, peripheral conversion rates, and clearance rates in different tissues or organs. frontiersin.org Such studies provide valuable data for developing physiologically based kinetic models of thyroid hormone homeostasis, which can help to predict the impact of various factors, such as disease states or exposure to endocrine-disrupting chemicals, on thyroid hormone levels and action. frontiersin.org

Assessment of Endogenous Thyroid Hormone Synthesis Dynamics

While L-Thyronine-¹³C6 itself is a metabolite and not directly involved in the initial synthesis of T4 and T3 from tyrosine and iodine, stable isotope-labeled precursors, such as ¹³C-labeled tyrosine, can be used to study the dynamics of endogenous thyroid hormone synthesis within the thyroid gland. By administering labeled tyrosine and tracking its incorporation into newly synthesized T4 and T3, researchers can assess the rates of hormone production and the factors that regulate this process. metabolomicsworkbench.org, citeab.com Although L-Thyronine-¹³C6 is primarily used for studying the metabolism of thyroid hormones, the broader application of stable isotope tracing techniques, which includes labeled precursors, contributes to a comprehensive understanding of thyroid hormone dynamics, encompassing both synthesis and metabolism.

Interrogation of Thyroid Hormone Transport Mechanisms at the Cellular Level

Thyroid hormones are transported across cell membranes by specific transporters, such as the monocarboxylate transporter 8 (MCT8) and organic anion transporting polypeptides (OATPs). Investigating the mechanisms and kinetics of these transporters at the cellular level often involves using labeled thyroid hormones to trace their uptake and efflux by cells. While radioiodinated thyroid hormones have been historically used, stable isotope-labeled analogues like L-Thyronine-¹³C6 and labeled T4 and T3 can also be applied in transport studies, particularly when coupled with sensitive mass spectrometry detection. wikipedia.org Although direct studies specifically highlighting L-Thyronine-¹³C6 in transport mechanism interrogation at the cellular level were not extensively found, the principle of using stable isotope-labeled compounds to trace cellular uptake and efflux applies to this area of research, especially for studying the transport of thyronine and its metabolites.

L Thyronine 13c6 in Studies of Systemic Metabolic Integration

Analysis of Glucose Production and Substrate Cycling Utilizing Isotopic Tracers

Stable isotope tracers are widely used to investigate glucose metabolism, including glucose production and substrate cycling. nih.gov, nih.gov, mdpi.com, nih.gov By administering substrates labeled with isotopes such as 13C, researchers can follow the metabolic flux through glycolysis, gluconeogenesis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. nih.gov, nih.gov, mdpi.com, nih.gov For instance, studies utilizing [U-13C6]glucose have provided insights into how glucose carbons are incorporated into various downstream metabolites. nih.gov, mdpi.com, nih.gov

While research directly detailing the use of L-Thyronine-13C6 specifically for tracing glucose production or substrate cycling is not extensively available in the provided context, the general principle of using labeled compounds applies. Thyroid hormones are known to influence glucose metabolism. The ability to accurately measure L-Thyronine, a thyroid hormone metabolite, using this compound as an internal standard in analytical methods eur.nl can indirectly support studies investigating the interplay between thyroid hormone metabolism and glucose homeostasis. By quantifying changes in L-Thyronine levels or flux in response to metabolic perturbations or interventions affecting glucose metabolism, researchers can gain a more complete picture of systemic metabolic integration.

Research on Protein Turnover and Amino Acid Metabolism Dynamics

The dynamics of protein turnover and amino acid metabolism are also extensively studied using stable isotope labeling techniques. researchgate.net, onderzoekmetmensen.nl, atsjournals.org, oup.com, nih.gov, frontiersin.org Isotopically labeled amino acids, such as L-[ring-13C6]-phenylalanine or L-[ring-13C6]-tyrosine, are administered to trace amino acid kinetics, including protein synthesis and breakdown rates. acu.edu.au, nih.gov, researchgate.net, onderzoekmetmensen.nl, oup.com, researchgate.net These tracers allow for the quantification of fractional synthetic rates in various tissues. onderzoekmetmensen.nl, oup.com

Amino acids, including tyrosine, are fundamental building blocks for proteins and serve as precursors for various biomolecules, including thyroid hormones. nih.gov, uni.lu, frontiersin.org L-Thyronine is structurally related to tyrosine. nih.gov, uni.lu While this compound is a labeled form of a thyroid hormone metabolite rather than a standard amino acid tracer for bulk protein synthesis, its use as an internal standard is crucial for accurate measurement of endogenous L-Thyronine. eur.nl Understanding the metabolic fate and concentrations of thyroid hormone metabolites like L-Thyronine can be important in studies examining how thyroid hormone status influences protein and amino acid metabolism. Changes in thyroid hormone levels are known to impact protein synthesis and degradation. drugbank.com Therefore, the precise quantification of L-Thyronine using this compound as an analytical tool can contribute to a better understanding of the complex interactions between thyroid hormones and protein dynamics.

Studies using other labeled amino acids, such as L-[ring-13C6]-phenylalanine and L-[ring-13C6]-tyrosine, demonstrate the power of 13C tracing in understanding amino acid kinetics and their role in various physiological and pathological states, including cancer metabolism. acu.edu.au, nih.gov, researchgate.net, frontiersin.org

Interrelationships Between Thyroid Hormones and Other Endocrine Pathways

Thyroid hormones are key regulators of metabolism and interact extensively with other endocrine pathways. ebsco.com, drugbank.com These interactions influence a wide range of physiological processes, including growth, development, and energy balance. eur.nl The metabolic fates of thyroid hormones involve deiodination, decarboxylation, and oxidative deamination, leading to the formation of various metabolites, including L-Thyronine (T0). eur.nl

Investigating the intricate relationships between thyroid hormones and other endocrine systems requires accurate methods for quantifying thyroid hormones and their metabolites. The synthesis and use of 13C-labeled thyroid hormone metabolites, such as this compound, are essential for developing and validating sensitive analytical techniques like mass spectrometry for this purpose. eur.nl By using this compound as an internal standard, researchers can achieve accurate and reliable measurements of L-Thyronine concentrations in biological samples, even at low levels. eur.nl

Understanding the precise concentrations and metabolic fluxes of L-Thyronine and other thyroid hormone metabolites is critical for elucidating their potential roles in systemic metabolic integration and their interactions with other endocrine pathways. While the primary biological activity is attributed to T3 and T4, metabolites like T0 may have as-yet-uncharacterized functions. eur.nl The use of this compound facilitates the accurate quantification needed to explore these potential roles and to study how alterations in thyroid hormone metabolism affect or are affected by other endocrine signals.

For example, research on the interactions between thyroid hormones and glucose metabolism, or thyroid hormones and amino acid metabolism, can benefit from the ability to precisely measure changes in L-Thyronine levels alongside other metabolic markers and hormones. ebsco.com, drugbank.com Although specific detailed research findings utilizing this compound to directly map interactions with other endocrine pathways are not prominently featured in the provided search results, its role as an analytical standard is foundational for such investigations. The development of methods using labeled standards for quantifying thyroid hormone metabolites highlights the ongoing effort to understand the full spectrum of thyroid hormone action and its systemic interconnections. eur.nl

Future Prospects and Emerging Research Frontiers for L Thyronine 13c6

Development of Advanced Isotope-Labeled Iodothyronine Analogs

The field is moving towards the development and application of a wider range of stable isotope-labeled iodothyronine analogs beyond L-Thyronine-13C6. This includes labeled forms of other thyroid hormone metabolites, such as diiodothyronines (T2), thyronamines (TAMs), and acetic acid derivatives (e.g., TA3, TA4) oup.comkarger.comeur.nl. The synthesis of these labeled analogs, including those with 13C enrichment in specific positions like the phenyl ring, is crucial for developing comprehensive analytical methods capable of quantifying the diverse array of thyroid hormone metabolites present in biological samples eur.nl. The lack of commercially available internal standards for many thyroid hormone metabolites has historically limited their accurate measurement, and the synthesis of 13C6-labeled analogs is addressing this gap eur.nl. These advanced labeled analogs are essential for improving the accuracy and sensitivity of mass spectrometry-based assays, which are considered the gold standard in clinical chemistry and research for quantifying thyroid hormones and their metabolites frontiersin.org.

Integration of this compound Data with Multi-Omics Platforms (e.g., Metabolomics, Proteomics)

A significant frontier involves integrating data obtained using this compound in targeted metabolomics studies with data from other multi-omics platforms, such as proteomics and transcriptomics. This integrative approach provides a more holistic understanding of the complex interplay between thyroid hormone metabolism, protein expression, and gene regulation nih.govthermofisher.comfrontiersin.org. By combining precise quantitative data on thyroid hormones and metabolites (obtained using labeled standards like this compound) with information on the abundance of enzymes involved in thyroid hormone synthesis, metabolism (e.g., deiodinases), and transport, researchers can gain deeper insights into the regulatory networks governing thyroid hormone action physiology.orgbioscientifica.comnih.govfrontiersin.org. Multi-omics integration can help identify novel biomarkers and therapeutic targets in thyroid disorders and other conditions influenced by thyroid hormones nih.govphysiology.orgmdpi.comnih.gov. While multi-omics studies in toxicology and risk assessment are still relatively rare, the integration of different omics layers has shown superiority over single-omics approaches in detecting responses at the pathway level nih.gov.

Computational Modeling and Systems Biology Approaches for Isotopic Flux Data Interpretation

The quantitative data generated using this compound in metabolic tracing experiments is increasingly being utilized in computational modeling and systems biology approaches. These models aim to interpret isotopic flux data to understand the dynamics of thyroid hormone synthesis, metabolism, and transport within cells, tissues, and whole organisms frontiersin.orgnih.gov. By tracking the fate of the 13C label from this compound through various metabolic pathways, researchers can quantify metabolic fluxes and identify bottlenecks or alterations in thyroid hormone handling under different physiological or pathological conditions nih.govsymeres.com. Computational models can help to simulate and predict the effects of genetic variations, environmental exposures, or therapeutic interventions on thyroid hormone homeostasis frontiersin.orgmdpi.comnih.gov. This systems-level analysis, supported by precise isotopic data, is crucial for moving beyond descriptive observations to a predictive understanding of thyroid hormone biology.

Expanding this compound Applications in Diverse Non-Human Biological Models

The application of this compound and other stable isotope-labeled thyroid hormone analogs is expanding to a wider range of non-human biological models. While rodent models (like mice and rats) are commonly used harvard.eduoup.comacu.edu.aunih.govnih.gov, there is growing interest in utilizing other models, including zebrafish and potentially various cell culture systems, to study thyroid hormone metabolism and action europa.eumedchemexpress.com. These diverse models offer unique advantages for investigating specific aspects of thyroid hormone biology, such as development, regeneration, or the effects of environmental contaminants bioscientifica.comeuropa.eu. Using labeled compounds like this compound in these models, often in conjunction with advanced analytical techniques like mass spectrometry imaging, allows for the spatiotemporal tracking of thyroid hormones and their metabolites, providing insights into tissue-specific metabolism and distribution acu.edu.aunih.govnih.gov. This expansion to diverse models contributes to a broader understanding of the conserved and divergent aspects of thyroid hormone physiology across species.

Q & A

Q. How can researchers validate the isotopic purity and structural integrity of L-Thyronine-13C6 in experimental setups?

Methodological Answer: Isotopic purity is critical for tracer studies. Use ¹³C-NMR and mass spectrometry (MS) to confirm the position and enrichment of ¹³C6 labeling. Compare spectra with unlabeled thyronine to identify isotopic shifts. For structural validation, employ ¹H-NMR and IR spectroscopy to verify functional groups and molecular conformation . Additionally, high-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection ensures chemical purity (>95% as per technical specifications) .

Q. What experimental controls are essential when using this compound in metabolic studies?

Methodological Answer: Include (i) unlabeled thyronine controls to distinguish endogenous vs. tracer-derived signals, (ii) vehicle controls to account for solvent effects, and (iii) isotopic dilution assays to quantify tracer incorporation rates. Use stable isotope-resolved metabolomics (SIRM) to track ¹³C6-labeled metabolites in biological matrices, ensuring mass isotopomer distributions are corrected for natural abundance .

Q. How should this compound be stored to maintain stability in long-term studies?

Methodological Answer: Store lyophilized this compound at +2 to +8°C in airtight, light-protected containers. For solutions, use inert buffers (e.g., pH-stable ammonium acetate) and avoid repeated freeze-thaw cycles. Conduct accelerated stability tests under varying temperatures and pH conditions to determine degradation kinetics .

Q. What analytical techniques are optimal for quantifying this compound in biological samples?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard. Use a ¹³C6-labeled internal standard to correct for matrix effects and ionization efficiency. For tissue samples, optimize extraction protocols (e.g., solid-phase extraction) to minimize interference from lipids and proteins .

Q. How can researchers design dose-response studies using this compound?

Methodological Answer: Establish a physiologically relevant dose range based on prior pharmacokinetic data. Use logarithmic dosing (e.g., 0.1–100 µM) to capture threshold effects. Monitor both acute (e.g., cAMP signaling) and chronic (e.g., gene expression) endpoints. Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values .

Advanced Research Questions

Q. How can contradictory data from this compound tracer studies be resolved?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental design . For example, discrepancies in metabolic flux rates may arise from variations in cell type-specific uptake kinetics. Use scoping reviews to contextualize findings within existing literature and identify gaps in mechanistic understanding .

Q. What strategies integrate this compound-derived isotopic data with multi-omics datasets?

Methodological Answer: Normalize ¹³C6 enrichment data to transcriptomic/proteomic profiles using multivariate analysis (e.g., PCA or PLS-DA). Employ pathway enrichment tools (e.g., KEGG, Reactome) to map isotopic fluxes onto metabolic networks. Validate hypotheses with CRISPR-mediated gene knockout models targeting thyroid hormone receptors .

Q. How does ¹³C6 labeling impact the pharmacokinetic (PK) profile of thyronine compared to unlabeled analogs?

Methodological Answer: Conduct comparative PK studies in rodent models. Administer equimolar doses of labeled and unlabeled thyronine intravenously/orally. Use compartmental modeling (e.g., two-compartment model) to calculate AUC, clearance, and half-life differences. Account for isotopic effects on protein binding and tissue distribution using equilibrium dialysis .

Q. What ethical considerations arise when using this compound in vertebrate studies?

Methodological Answer: Follow the 3Rs framework (Replacement, Reduction, Refinement). Use in silico models (e.g., physiologically based pharmacokinetic modeling) to minimize animal use. For in vivo studies, justify sample sizes via power analysis and adhere to institutional guidelines for humane endpoints .

Q. How can researchers leverage this compound to study cross-talk between thyroid hormones and other endocrine pathways?

Methodological Answer: Design co-dosing experiments with labeled thyronine and unlabeled hormones (e.g., insulin, cortisol). Use fluorescence-activated cell sorting (FACS) to isolate hormone-responsive cells, followed by ¹³C6 flux analysis. Apply Bayesian network modeling to infer causal interactions between signaling pathways .

Methodological Frameworks

- Experimental Design : Align with the FINER criteria and use systematic scoping reviews to avoid redundancy .

- Data Interpretation : Distinguish between raw isotopic data (evidence) and mechanistic hypotheses (interpretation) using frameworks from .

- Instrument Calibration : Use this compound as an internal standard for LC-MS/MS to ensure reproducibility across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.